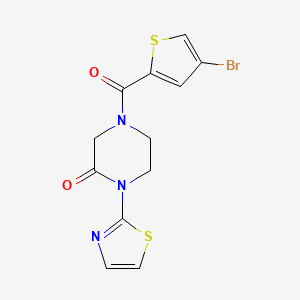
4-(4-Bromothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known to possess unique properties that make it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
- A study reported the synthesis and evaluation of urea and thiourea derivatives of piperazine doped with Febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Notably, specific derivatives exhibited significant antiviral and antimicrobial effects (Reddy et al., 2013).
Anticancer Properties
- Another investigation focused on the design, synthesis, and biological evaluation of 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. Compounds from this series demonstrated high cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. Notably, some compounds induced cell cycle arrest and promoted apoptotic cell death in cancer cells (El-Masry et al., 2022).
Chemical Synthesis and Efficiency
- Research on an efficient synthesis of a potent PPARpan agonist highlighted a seven-step synthesis process, demonstrating the chemical versatility and potential therapeutic applications of similar compounds (Guo et al., 2006).
Antimicrobial Screening
- A study on the synthesis and antibacterial screening of derivatives containing the piperazine nucleus revealed moderate activity against certain bacterial strains. This underscores the utility of such compounds in developing new antimicrobial agents (Deshmukh et al., 2017).
Anti-mycobacterial Chemotypes
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in treating tuberculosis (Pancholia et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S2/c13-8-5-9(20-7-8)11(18)15-2-3-16(10(17)6-15)12-14-1-4-19-12/h1,4-5,7H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZFEJOMOITRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

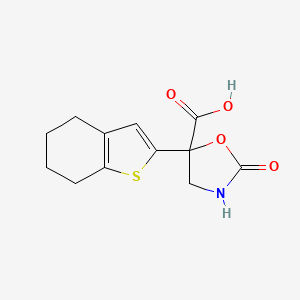
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
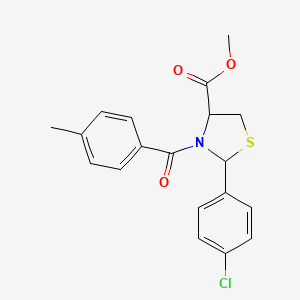
![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)
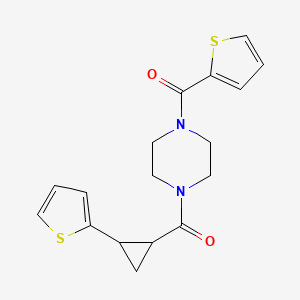
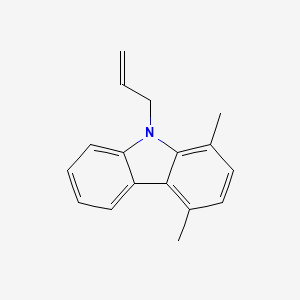
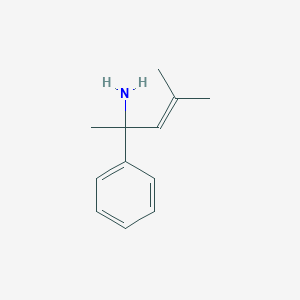
methanone](/img/structure/B2405746.png)